2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
Scientific Research Applications
Heterocyclic Derivatives Synthesis
The compound has been involved in the synthesis of heterocyclic derivatives, demonstrating its versatility as a precursor in organic synthesis. For instance, research on the formation and X-ray structure determination of related compounds highlights the compound's role in generating diverse molecular structures with potential applications in drug design and materials science (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activity
Studies have also explored its use in synthesizing compounds with antimicrobial properties. For example, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, indicating the potential of this compound in contributing to the development of new antibacterial and antifungal agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Structural Analysis and Reaction Studies
The compound has been a subject of structural analysis and reaction studies, where its reactivity and interactions with various reagents have been examined. These studies provide insights into the compound's chemical behavior and potential applications in synthetic chemistry and materials science. Research on the reactions of related compounds with amines under various conditions offers valuable information on the chemical transformations and potential utility of such compounds in synthetic organic chemistry (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-8-15-20-12(2)17(18(24)22(15)10-11)21-16(23)9-13-4-6-14(19)7-5-13/h3-8,10H,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNQICSKDRNOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)Cl)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide |
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